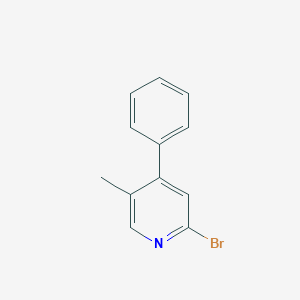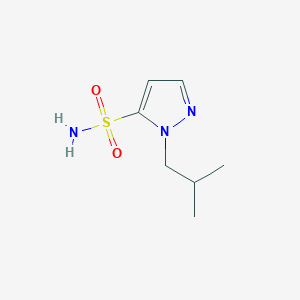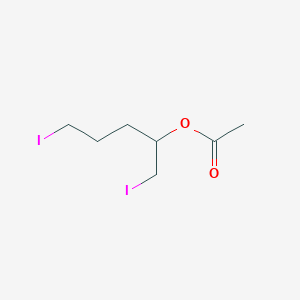
1,5-Diiodopentan-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodopentan-2-ylacetate: is an organic compound characterized by the presence of two iodine atoms attached to a pentane chain and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diiodopentan-2-ylacetate can be synthesized through several methods. One common approach involves the halogenation of pentane derivatives followed by esterification. Here is a typical synthetic route:
Halogenation: Starting with 1,5-pentanediol, the compound undergoes halogenation using iodine and a suitable oxidizing agent such as phosphorus trichloride or iodine monochloride to form 1,5-diiodopentane.
Esterification: The 1,5-diiodopentane is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diiodopentan-2-ylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,5-pentanediol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: 1,5-pentanediol derivatives.
Reduction: 1,5-pentanediol.
Oxidation: Pentanoic acid derivatives.
Aplicaciones Científicas De Investigación
1,5-Diiodopentan-2-ylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1,5-diiodopentan-2-ylacetate involves its reactivity with various nucleophiles and electrophiles. The iodine atoms act as leaving groups, facilitating substitution reactions. The acetate group can undergo hydrolysis or other transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
1,5-Diiodopentan-2-ylacetate can be compared with other similar compounds such as:
1,5-Dibromopentan-2-ylacetate: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications.
1,5-Dichloropentan-2-ylacetate: Contains chlorine atoms, leading to distinct chemical properties and uses.
1,5-Diiodopentane: Lacks the acetate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of iodine atoms and an acetate group, providing a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H12I2O2 |
|---|---|
Peso molecular |
381.98 g/mol |
Nombre IUPAC |
1,5-diiodopentan-2-yl acetate |
InChI |
InChI=1S/C7H12I2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 |
Clave InChI |
YUBHFXOUQNITRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCCI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


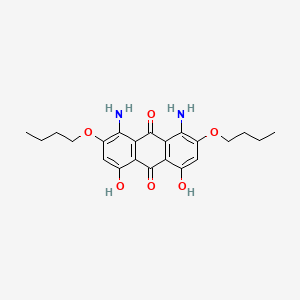
![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
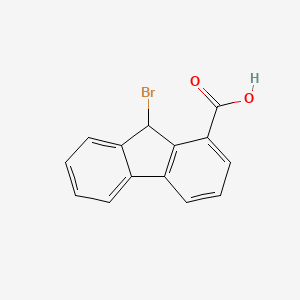
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
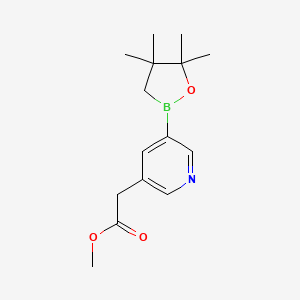

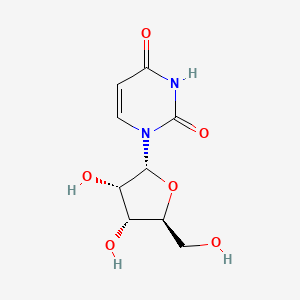
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)

![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
